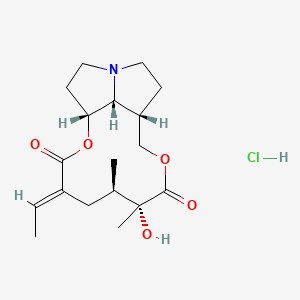

Platiphillin hydrochloride

Description

Historical Trajectory of Platiphillin (B2965091) Hydrochloride Discovery and Early Scientific Investigations

The journey of Platiphillin hydrochloride research began in the early 20th century with the exploration of plants from the Senecio genus, known for their rich alkaloid content. The parent compound, platyphylline (B179411), was first isolated in 1935 by A.P. Orekhov and R.A. Konovalova from the roots and herbaceous parts of Senecio plathyphyllus. medmuv.com This initial discovery paved the way for further investigations into its chemical nature. A significant early finding was that upon hydrolysis with an alcoholic alkali solution, platyphylline decomposes into an amino alcohol, identified as platynecine, and an acid, senecic acid lactone (also referred to as platynecic acid). medmuv.com This hydrolysis reaction was crucial in the early efforts to determine its structure, indicating that platyphylline is a cyclical diester.

Further research led to the discovery of related alkaloids, such as seneciphylline, which often co-exists with platyphylline in its natural sources. medmuv.com Another key historical development was the identification of platyphylline's N-oxide, a derivative that can be converted back to platyphylline through reduction. google.com This understanding was instrumental in developing more efficient methods for isolating platyphylline from its plant sources. google.com The hydrochloride salt form of platyphylline was developed to enhance its solubility and stability for research purposes.

The primary botanical sources for the extraction of platyphylline have been various species of the Senecio genus. The alkaloid content can vary depending on the plant's geographical location and time of harvest.

Table 1: Botanical Sources of Platyphylline

| Botanical Source | Native Region |

|---|---|

| Senecio platyphyllus | Transcaucasia |

| Senecio adnatus | South Africa |

| Senecio hygrophilus | Central Asia |

| Senecio vernalis | N/A |

| Adenostyles alliariae | N/A |

This table is generated based on data from sources nih.gov.

Contemporary Relevance of this compound in Chemical Biology and Preclinical Pharmacology

In modern research, this compound serves as a valuable tool in chemical biology and preclinical pharmacology, primarily due to its specific biological activities. Its anticholinergic properties, meaning its ability to block the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, make it a subject of interest in neurological studies. smolecule.com This activity is being explored to understand the cholinergic signaling pathways that are implicated in neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. smolecule.com

Preclinical studies have also investigated the potential anticonvulsant properties of platyphylline. smolecule.com Research suggests that it may modulate the GABAergic system, a key player in regulating neural excitability, which could have implications for epilepsy research. smolecule.com Furthermore, its effects on smooth muscle relaxation continue to be a focus of biological research.

The metabolic fate of platyphylline is another area of active investigation. It is primarily metabolized in the liver by cytochrome P450 enzymes. nih.gov Unlike some other pyrrolizidine (B1209537) alkaloids, the metabolism of platyphylline, which has a saturated necine base, leads to the formation of non-reactive, polar compounds that are water-soluble and more easily excreted. nih.govmdpi.com The main metabolites identified in hepatocytes are dehydroplatyphylline carboxylic acid, and to a lesser extent, platyphylline epoxide and platyphylline N-oxide. nih.govmdpi.com The study of these metabolic pathways is crucial for understanding the compound's behavior in biological systems.

Table 2: Summary of Preclinical Research Applications of this compound

| Research Area | Focus of Study | Key Findings/Observations |

|---|---|---|

| Neurology | Investigation of anticholinergic activity in models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | Blocks acetylcholine at muscarinic receptors, providing a tool to study cholinergic pathways. smolecule.com |

| Epilepsy Research | Exploration of anticonvulsant properties. | Potential modulation of the GABAergic system. smolecule.com |

| Pharmacology | Study of smooth muscle relaxation. | Induces relaxation of smooth muscles. |

| Metabolism | Characterization of metabolic pathways. | Metabolized by cytochrome P450 to non-reactive, excretable compounds. nih.govmdpi.com |

Structural Elucidation and Stereochemical Considerations in this compound Research

The definitive structure of this compound has been established through a combination of chemical degradation studies and modern spectroscopic techniques. As a pyrrolizidine alkaloid, its core structure consists of a necine base, platynecine, which is a derivative of 1-methylpyrolysidine. medmuv.com This base is esterified with senecic acid to form a macrocyclic diester. mdpi.com

Advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming the compound's complex three-dimensional structure and stereochemistry. sioc-journal.cnwikipedia.org Techniques like the selective long-range DEPT NMR have been employed to achieve unambiguous assignment of the 1H and 13C NMR spectra, which is essential for distinguishing it from closely related alkaloids like neoplatyphylline. sioc-journal.cn X-ray crystallography provides precise information on the atomic positions and bond angles, offering a detailed three-dimensional model of the molecule. bbk.ac.ukresearchgate.net

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H28ClNO5 |

| Molecular Weight | 373.9 g/mol |

| IUPAC Name | (1R,4E,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione;hydrochloride |

| CAS Number | 66641-38-1 |

| Parent Compound | Platyphylline |

This table is generated based on data from PubChem.

Structure

3D Structure of Parent

Properties

CAS No. |

66641-38-1 |

|---|---|

Molecular Formula |

C18H28ClNO5 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

(1R,4E,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione;hydrochloride |

InChI |

InChI=1S/C18H27NO5.ClH/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;/h4,11,13-15,22H,5-10H2,1-3H3;1H/b12-4+;/t11-,13-,14-,15-,18-;/m1./s1 |

InChI Key |

PDTRRWDNKPZFEY-UKADVOBOSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.Cl |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.Cl |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.Cl |

Related CAS |

480-78-4 (Parent) |

Synonyms |

3-ethylidenedodecahydro-5-hydroxy-5,5-dimethyl-1,6- dioxacyclododecino(2,3,4gh)pyrrolizine-2,7-dione platyphylline platyphylline hydrochloride platyphylline, (1alpha,15E)-isome |

Origin of Product |

United States |

Chemical and Synthetic Methodologies for Platiphillin Hydrochloride Analogues

Biosynthetic Pathways and Precursors of Platiphillin (B2965091) Hydrochloride

Platiphillin, the parent pyrrolizidine (B1209537) alkaloid (PA) of platiphillin hydrochloride, is a natural product found in plants such as those from the Senecio genus. mdpi.com Its biosynthesis is a complex process involving the convergence of two distinct pathways to form the constituent necine base and necic acid moieties, which are subsequently joined by an ester linkage.

The core structure of platyphylline (B179411) is the necine base, platynecine, which belongs to the saturated pyrrolizidine alkaloids. The biosynthetic pathway to necine bases is generally initiated from common amino acids. core.ac.uk The precursor for the pyrrolizidine ring system is typically L-ornithine or L-arginine, which is first decarboxylated to yield putrescine. core.ac.uk The first committed step in the pathway is catalyzed by homospermidine synthase, an enzyme that condenses two molecules of putrescine (or a related diamine) to form homospermidine. mdpi.com Through a series of subsequent oxidation, cyclization, and reduction steps, homospermidine is converted into the characteristic bicyclic pyrrolizidine core. core.ac.uk For platyphylline, this core is the saturated platynecine. The hydroxymethyl group at position C-1 is a typical feature resulting from this biosynthetic pathway. mdpi.com

The second component, the necic acid, shows significant structural diversity and is formed via separate pathways. mdpi.com In the case of platyphylline, the necic acid is platynecic acid. The precursors for many necic acids are derived from common amino acid degradation pathways. mdpi.com For instance, angelic acid and tiglic acid, which are structurally related to components of some necic acids, are known to be derived from the amino acid L-isoleucine. mdpi.com

The final step in the biosynthesis of platyphylline is the esterification of the platynecine base with the activated form of platynecic acid. This joining of the two separately synthesized precursors completes the structure of the alkaloid.

| Component | Precursor(s) | Key Intermediate(s) |

| Platynecine (Necine Base) | L-Ornithine, L-Arginine | Putrescine, Homospermidine |

| Platynecic Acid (Necic Acid) | L-Isoleucine (for related structures) | Tiglyl-CoA (for related structures) |

Strategies for the Total Synthesis of this compound and its Congeners

The total synthesis of complex alkaloids like platyphylline is a significant challenge in organic chemistry. While specific, detailed total syntheses of platyphylline are not widely published, general strategies for pyrrolizidine alkaloids and their congeners provide insight into the methodologies employed. These strategies often involve the separate synthesis of the necine base and the necic acid, followed by their esterification, mimicking the biosynthetic pathway.

A common approach is the synthesis of the necine base from chiral starting materials to control the stereochemistry of the final product. For example, syntheses of necine base analogues have been attempted starting from precursors like (S)-malic acid and D-aspartic acid. core.ac.uk The synthesis of one enantiomer of synthanecine A, a necine analogue, highlights a route that establishes the key stereocenters early in the sequence. core.ac.uk

Modern synthetic strategies for complex alkaloids, such as the Hazunta alkaloids, often rely on a biosynthetic hypothesis to guide the assembly of the molecular framework. nih.govchemrxiv.org These approaches can feature highly stereoselective reactions, such as double alkylation sequences of transiently formed enamines, to construct complex quaternary stereocenters. nih.govchemrxiv.org For other alkaloid families, divergent strategies have been developed that allow access to multiple subclasses of alkaloids from a common intermediate, showcasing the efficiency of modern synthetic planning. nih.gov Such a strategy for hasubanan (B79425) alkaloids involved the catalytic enantioselective construction of a key tricyclic compound, which could then be converted into topologically different cores through distinct intramolecular C-N bond-forming reactions. nih.gov

These advanced methodologies, including intramolecular Heck reactions to create quaternary carbons and Fischer indolizations for skeleton construction, demonstrate the sophisticated tools available to synthetic chemists for tackling natural products of similar complexity to platyphylline. rsc.org

Design and Synthesis of Novel this compound Derivatives for Academic Inquiry

The synthesis of novel derivatives of this compound is a key area of academic research, aimed at exploring structure-activity relationships and developing new molecular tools.

Chemical Modification at Key Pharmacophoric Sites

Chemical modifications of platiphillin are focused on its key structural features: the pyrrolizidine core, the tertiary amine, and the ester linkages. These sites are considered pharmacophoric, meaning they are crucial for the molecule's interactions.

N-Oxidation: The tertiary amine of the pyrrolizidine ring is a common site for modification. Oxidation of this nitrogen atom yields the corresponding platyphylline N-oxide. mdpi.com This transformation, often mediated by enzymes like cytochrome P450 in metabolic studies or by peroxy acids in the lab, alters the polarity and lipophilicity of the molecule. mdpi.commdpi.com The reduction of the N-oxide back to the tertiary amine can also be achieved, for instance, using nascent hydrogen.

Ester Bond Hydrolysis: The two ester bonds in the macrocyclic ring are susceptible to hydrolysis, which cleaves the molecule into the necine base (platynecine) and the necic acid (platynecic acid). This reaction can be catalyzed by esterases. Synthesizing analogues with more stable linkages can be a strategy to probe the importance of this metabolic susceptibility.

Necic Acid Modification: The necic acid portion offers many possibilities for modification. Synthesizing novel necic acids and esterifying them with a necine base like platynecine or an analogue like synthanecine A allows for the systematic exploration of how changes in this part of the molecule affect its properties. core.ac.uk

Pyrrolizidine Ring Modification: Altering the core pyrrolizidine structure itself represents a more fundamental modification. This could involve changing the substitution pattern or the degree of saturation, which would significantly impact the molecule's three-dimensional shape.

| Modification Type | Target Site | Example Reaction | Purpose of Modification in Research |

| N-Oxidation | Tertiary Amine | Oxidation with m-CPBA | Study metabolic pathways, alter solubility |

| Ester Hydrolysis | Ester Linkages | Base or enzyme-catalyzed hydrolysis | Investigate metabolic stability, isolate core components |

| Necic Acid Analogue Synthesis | Necic Acid Moiety | Esterification with novel synthetic acids | Explore structure-activity relationships |

| Core Ring Modification | Pyrrolizidine Nucleus | Synthesis of analogues like synthanecine A | Investigate the role of the core scaffold |

Synthesis of Chiral this compound Analogues for Stereoselective Studies

The primary strategy for obtaining enantiomerically pure or enriched analogues is asymmetric synthesis. mdpi.com This can be achieved through several approaches:

Chiral Pool Synthesis: This involves using a readily available, enantiomerically pure natural product as the starting material. For the synthesis of necine base analogues, precursors such as the amino acids D-aspartic acid or L-aspartic acid have been employed. core.ac.uk

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, after which it is removed.

Asymmetric Catalysis: This powerful modern technique uses a chiral catalyst to control the stereochemistry of a reaction. This has been used effectively in the synthesis of other complex alkaloids, for example, using iron catalysis with a chiral N-heterocyclic carbene ligand to create both axial and central chirality simultaneously. nih.gov

By synthesizing different stereoisomers of platiphillin or its congeners, researchers can perform comparative studies to pinpoint which spatial arrangements of functional groups are essential for specific molecular interactions. mdpi.com

Derivatization Techniques for Enhanced Research Applications of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, particularly in analysis. For this compound, derivatization is used to enhance detectability, improve separation in chromatography, and enable specific analytical techniques.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): Pyrrolizidine alkaloids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is required. A common method involves derivatizing the hydroxyl groups with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to create more volatile and thermally stable esters that are readily detectable by GC-MS. mdpi.com

Formation of N-Oxides for Polarography: Platyphylline can be oxidized to its N-oxide derivative. This N-oxide form can be quantified using electrochemical methods such as polarography, providing an alternative analytical approach. researchgate.net This method has been validated for determining platyphylline N-oxide in solutions. researchgate.net

Salt Formation for Crystallization and Handling: The parent alkaloid, platyphylline, is a free base. Reacting it with an acid, such as hydrochloric acid to form the hydrochloride salt or tartaric acid to form the tartrate salt, improves its stability, crystallinity, and water solubility. This is crucial for purification processes like recrystallization and for preparing standardized solutions for research.

| Technique | Reagent/Method | Purpose | Analytical Application |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Increase volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com |

| Oxidation | Peroxy acids | Create an electrochemically active species | Polarography researchgate.net |

| Salt Formation | Tartaric Acid, Hydrochloric Acid | Improve crystallinity, stability, and handling | Purification, Formulation for assays |

Mechanistic Investigations of Platiphillin Hydrochloride at the Molecular and Cellular Level

Molecular Target Identification and Validation Studies for Platiphillin (B2965091) Hydrochloride

The primary molecular target of Platiphillin hydrochloride has been identified as the muscarinic acetylcholine (B1216132) receptor. Its action is comparable to that of atropine, a well-known muscarinic antagonist. smolecule.com

Receptor Binding Affinity and Selectivity Profiling in vitro

Table 1: Receptor Binding Profile of this compound (Qualitative)

| Receptor Target | Action |

| Muscarinic Acetylcholine Receptors | Antagonist smolecule.com |

Enzyme Modulation and Functional Assays of this compound

Studies have shown that this compound interacts with various enzymes, notably cytochrome P450 enzymes, which are involved in its metabolism. smolecule.com However, specific details on the modulation (inhibition or activation) of these enzymes and the corresponding functional consequences are not extensively detailed in the provided search results. Functional assays have demonstrated that by blocking muscarinic receptors, this compound inhibits parasympathetic nerve impulses, resulting in smooth muscle relaxation. smolecule.com

Table 2: Enzyme Interaction Profile of this compound

| Enzyme | Interaction |

| Cytochrome P450 | Metabolism smolecule.com |

Intracellular Signaling Pathway Modulation by this compound

By acting as a muscarinic antagonist, this compound disrupts the normal functioning of intracellular signaling pathways that are typically activated by acetylcholine.

Investigation of Second Messenger Systems

The binding of acetylcholine to muscarinic receptors typically initiates a cascade of intracellular events involving second messengers. wikipedia.org For instance, the activation of certain muscarinic receptor subtypes leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers. wikipedia.orgresearchgate.net By blocking these receptors, this compound would consequently inhibit the generation of these second messengers. However, direct studies investigating the specific effects of this compound on second messenger systems like cyclic AMP (cAMP) or calcium (Ca2+) mobilization are not detailed in the provided search results.

Preclinical Pharmacological and Pharmacodynamic Research of Platiphillin Hydrochloride

In Vitro Pharmacological Profiling and Assays of Platiphillin (B2965091) Hydrochloride

In vitro studies are fundamental in characterizing the pharmacological profile of a compound. For Platiphillin hydrochloride, these have centered on its interaction with muscarinic acetylcholine (B1216132) receptors and its functional effects on isolated tissues.

Receptor Agonist/Antagonist Characterization

This compound is characterized as a muscarinic acetylcholine receptor antagonist. sid.irmdpi.com This classification is based on its ability to bind to muscarinic receptors and block the action of the endogenous neurotransmitter, acetylcholine. The potency of a competitive antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response. mefst.hrnih.govauckland.ac.nz While the general antagonistic nature of Platiphillin at muscarinic receptors is established, specific binding affinity data, such as Ki or pA2 values, for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not extensively reported in the readily available scientific literature. Such data is crucial for understanding the compound's selectivity profile and predicting its tissue-specific effects. For context, other muscarinic antagonists have been characterized with varying affinities for these receptor subtypes, which dictates their clinical applications and side-effect profiles. nih.govnih.gov

Functional Assays in Isolated Tissues and Cell Lines

The functional consequences of this compound's receptor antagonism have been investigated using isolated tissue preparations, a cornerstone of classical pharmacology. These assays assess the compound's ability to inhibit smooth muscle contractions induced by cholinergic agonists.

Isolated Guinea Pig Ileum: The isolated guinea pig ileum is a standard preparation for studying the antispasmodic effects of muscarinic antagonists. nih.govnih.gov In this assay, the tissue is exposed to an agonist like acetylcholine or carbachol, which induces contraction. The addition of this compound would be expected to produce a concentration-dependent inhibition of these contractions. This is demonstrated by a rightward shift in the concentration-response curve of the agonist. rsisinternational.org While the qualitative antispasmodic effect is known, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound in this assay are not consistently available in published studies.

Isolated Trachea: To investigate its potential effects on the respiratory system, this compound can be studied on isolated tracheal smooth muscle preparations. nih.govnih.gov In this model, cholinergic agonists are used to induce bronchoconstriction. A muscarinic antagonist like this compound would be expected to relax the pre-contracted tracheal tissue in a dose-dependent manner, indicating bronchodilator activity. The half-maximal effective concentration (EC50) for this relaxation would quantify its potency. However, specific EC50 values for this compound in isolated trachea preparations are not widely documented.

In Vivo Animal Model Research of this compound

In vivo studies in animal models are essential for understanding the pharmacological effects of a compound in a whole organism, providing insights into its potential therapeutic efficacy and physiological impact.

Establishment and Validation of Disease-Relevant Animal Models for this compound Studies

To investigate the pharmacological properties of this compound in vivo, several well-established and validated animal models can be employed.

Models of Pain (Nociception):

Acetic Acid-Induced Writhing Test: This is a common model for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. nih.gov The efficacy of an analgesic compound is determined by its ability to reduce the number of writhes. sid.irnih.govacademicjournals.org

Hot Plate Test: This model is used to evaluate centrally acting analgesics. wikipedia.orgmeliordiscovery.comljmr.ly The test measures the latency of an animal's response (e.g., paw licking or jumping) when placed on a heated surface. An increase in the response latency indicates an analgesic effect. nih.govnih.gov

Models of Gastrointestinal Motility:

Charcoal Meal Test: This model is used to assess the effect of a substance on intestinal transit. nih.govresearchgate.netijper.orgmeliordiscovery.comresearchgate.net Animals are administered a charcoal meal, and after a specific time, the distance traveled by the charcoal through the small intestine is measured. A decrease in the transit distance suggests an inhibitory effect on gastrointestinal motility, which is consistent with the action of an antispasmodic agent.

Pharmacological Efficacy Studies in Defined Animal Models

While the models described above are suitable for evaluating the in vivo effects of this compound, specific studies reporting its pharmacological efficacy with quantitative data are limited in the accessible literature. Hypothetically, in these models, this compound would be expected to demonstrate:

Antinociceptive Activity: In the acetic acid-induced writhing test, this compound would likely exhibit a dose-dependent reduction in the number of writhes, with a calculable ED50 (the dose that produces 50% of the maximal effect). In the hot plate test, an increase in the pain threshold or latency to response would be anticipated, particularly if the compound has central effects.

Inhibition of Gastrointestinal Motility: In the charcoal meal test, administration of this compound would be expected to decrease the percentage of the small intestine traversed by the charcoal meal in a dose-dependent manner, providing a quantitative measure of its antispasmodic effect in vivo.

Behavioral and Physiological Assessments in Animal Research

The central nervous system (CNS) effects of this compound can be assessed through various behavioral and physiological evaluations in rodents.

Locomotor Activity: Spontaneous locomotor activity is a key indicator of the stimulant or depressant effects of a compound on the CNS. nih.govnih.goviu.edu This can be measured using an actophotometer, which records the animal's movements over a period of time. Depending on its ability to cross the blood-brain barrier and its interaction with central muscarinic receptors, this compound could potentially alter locomotor activity. Some anticholinergic drugs have been shown to increase locomotor activity at certain doses. nih.gov

General Behavioral and Physiological Monitoring: A comprehensive assessment would also include monitoring for other behavioral changes, such as alterations in posture, gait, and the presence of stereotyped behaviors. Physiological parameters like body temperature, heart rate, and respiratory rate would also be monitored to provide a broader understanding of the compound's systemic effects.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling of this compound

The preclinical assessment of a drug candidate's PK/PD profile is crucial for predicting its behavior in biological systems. This involves characterizing how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics).

Interspecies Pharmacokinetic Scaling and Prediction for Research

Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in preclinical animal species. Allometric scaling, which relates physiological variables to body weight, is a common approach. This method is valuable in the early stages of drug development for estimating a safe starting dose for first-in-human studies.

The prediction of human clearance is a key aspect of interspecies scaling. Data from multiple species (e.g., mouse, rat, dog) are often used to improve the accuracy of the prediction. However, for some compounds, particularly those with extensive metabolism, simple allometric scaling may not be sufficient, and more complex models or data from non-human primates might be necessary for a more reliable prediction.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Identification of Key Pharmacophoric Elements

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, which acts as a muscarinic antagonist, the key pharmacophoric features would be those that enable it to bind effectively to muscarinic receptors.

Based on the general understanding of muscarinic antagonists, the key pharmacophoric elements for this compound and its derivatives likely include:

Correlating Structural Modifications with Biological Activity

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. For this compound, modifications could be made to various parts of the molecule, such as the ester side chain, the pyrrolizidine (B1209537) core, or the tertiary amine.

Modifications of the Ester Side Chain: The nature of the ester group is often critical for the activity of anticholinergic agents. Altering the size, lipophilicity, and electronic properties of the acid moiety can significantly impact binding affinity and selectivity for different muscarinic receptor subtypes.

Modifications of the Amine Group: Quaternization of the tertiary amine can lead to permanently charged compounds with potentially altered absorption and distribution characteristics. N-demethylation is a common metabolic pathway and can result in derivatives with different pharmacological profiles.

The following table provides a hypothetical representation of SAR data for this compound derivatives. (Note: This table is illustrative and does not represent actual experimental data.)

| Derivative | Structural Modification | Relative Anticholinergic Activity |

|---|---|---|

| This compound | Parent Compound | 1.0 |

| Derivative A | Modification of the ester side chain (e.g., increased lipophilicity) | Data Not Available |

| Derivative B | Modification of the pyrrolizidine core (e.g., altered stereochemistry) | Data Not Available |

| Derivative C | Quaternization of the tertiary amine | Data Not Available |

Advanced Analytical Methodologies for Platiphillin Hydrochloride Research

Spectroscopic Characterization Techniques for Platiphillin (B2965091) Hydrochloride Analysis

Spectroscopic methods are indispensable for probing the molecular structure and properties of Platiphillin hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. lgcstandards.comlibretexts.org By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can map the precise arrangement of atoms within the molecule. researchgate.netmdpi.comphcogj.com

In a typical analysis, the hydrochloride salt of an organic molecule will show characteristic shifts in the NMR spectrum compared to its free base form. researchgate.net For instance, protons near the protonated amine group in the pyrrolizidine (B1209537) ring of this compound would be expected to show a downfield shift. researchgate.net Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. researchgate.netmdpi.com The structural integrity is affirmed by the correlation of observed signals with their expected spectral positions and multiplicities. lgcstandards.com

Table 1: Representative NMR Data Interpretation for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shifts of protons adjacent to the nitrogen atom. | Confirms the presence of the protonated amine hydrochloride. |

| ¹³C NMR | Characteristic chemical shifts for carbonyl, olefinic, and aliphatic carbons. | Elucidates the carbon skeleton of the molecule. |

This table is for illustrative purposes. Actual chemical shifts would be determined from experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of the free base, platyphylline (B179411), is 337.4 g/mol , while the hydrochloride salt has a molecular weight of approximately 373.9 g/mol . nih.govnih.gov

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The exact mass of platyphylline is 337.18892296 Da. nih.gov The mass spectrum will typically show a molecular ion peak corresponding to the intact molecule, as well as several fragment ions. lgcstandards.com The analysis of these fragments provides valuable information about the different structural components of the molecule, such as the necine base and the necic acid portions. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used for identification purposes. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight (Platyphylline) | 337.4 g/mol nih.gov | Corresponds to the mass of the free base. |

| Molecular Weight (this compound) | 373.9 g/mol nih.gov | Corresponds to the mass of the hydrochloride salt. |

| Exact Mass (Platyphylline) | 337.18892296 Da nih.gov | Provides high-resolution mass for precise identification. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification and purity assessment of compounds that absorb light in the UV-Vis region. sphinxsai.comipinnovative.com The presence of chromophores, such as the carbon-carbon double bond and the ester carbonyl group within the this compound structure, allows for its detection and quantification using this method. msu.edu

The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). sphinxsai.comresearchgate.net For quantitative analysis, a calibration curve is typically constructed by plotting the absorbance of standard solutions of known concentrations at the λmax against their concentrations. sphinxsai.comijcpa.in This allows for the determination of the concentration of this compound in unknown samples. ajrconline.orgjipbs.com Purity can also be assessed by examining the shape of the spectrum and comparing it to that of a pure reference standard. ipinnovative.com

Table 3: UV-Vis Spectroscopic Parameters for Analysis

| Parameter | Typical Range/Value | Application |

|---|---|---|

| λmax | Dependent on solvent and specific chromophores. | Wavelength for maximum sensitivity in quantitative analysis. researchgate.net |

| Molar Absorptivity (ε) | Compound-specific constant. | Relates absorbance to concentration according to the Beer-Lambert law. |

Specific λmax values for this compound would be determined experimentally in a given solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. bellevuecollege.educore.ac.uk When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. slideshare.net

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These include the O-H stretch from the hydroxyl group, the C=O stretch from the ester group, C-O stretching vibrations, and C-H stretching from the alkyl portions of the molecule. phcogj.comlibretexts.org The presence of the hydrochloride salt may also influence the spectrum, particularly in the region of N-H stretching if the amine is protonated. researchgate.netlibretexts.org

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3600-3200 (broad) | O-H stretch core.ac.uk |

| Ester Carbonyl (C=O) | 1750-1735 | C=O stretch libretexts.org |

| Alkene (=C-H) | 3100-3000 | C-H stretch |

| Alkane (C-H) | 3000-2850 | C-H stretch libretexts.org |

| Amine Salt (N⁺-H) | 2700-2250 | N-H stretch |

This table provides general ranges for IR absorptions. Specific peak positions can vary.

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most prominent of these methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative and qualitative analysis of this compound. researchgate.netnih.gov This method offers high resolution and sensitivity for separating the compound from impurities and other related substances. nih.govzjyj.org.cn

In a typical reversed-phase HPLC method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. jocpr.comijpsr.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. scienceasia.org

For qualitative analysis, the retention time of the peak corresponding to this compound is compared to that of a known standard. researchgate.net For quantitative analysis, the peak area or height is measured and compared against a calibration curve generated from standards of known concentrations. ijpsr.comijbpas.com HPLC methods can be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and accurate results. jocpr.comresearchgate.net

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijpsr.com | Stationary phase for separation. |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate) jocpr.comijbpas.com | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 mL/min ijpsr.com | Controls the speed of the mobile phase. |

| Detection | UV detector (at a specific wavelength) jocpr.com | Monitors the eluting compounds. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. zjyj.org.cn |

These are example conditions and would be optimized for a specific analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of pyrrolizidine alkaloids (PAs) like platyphylline. nih.govmdpi.com Although platyphylline itself is not highly volatile, GC-MS analysis can be performed on its volatile derivatives or after certain sample preparation steps. mdpi.com

GC-MS has been utilized in the analysis of plant extracts to identify the presence of various PAs, including platyphylline. scielo.org.mx For instance, a GC-MS analysis of P. praecox identified platyphylline along with other alkaloids. scielo.org.mx The technique is advantageous for its high resolution, which allows for increased selectivity compared to liquid chromatography. researchgate.net However, a limitation of GC for the analysis of many PAs, especially their N-oxide forms, is their non-volatile nature, which often necessitates a reduction step to convert the non-volatile N-oxides to their more volatile tertiary amine counterparts before analysis. researchgate.net

Table 1: GC-MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | HP-5ms (30m × 0.25mm, 0.25µm) | scribd.com |

| Column Type | ZB-1 (30m × 0.32 mm) | scribd.com |

| Detection | Mass Spectrometry (MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | scribd.com |

| Ionization Mode | Positive Chemical Ionization (PCI) | scribd.com |

Chiral Chromatography for Enantiomeric Purity

The stereochemistry of a molecule is critical to its biological activity. Chiral chromatography is a key technique for separating enantiomers and determining the enantiomeric purity of chiral compounds like platyphylline. While specific studies focusing solely on the chiral separation of platyphylline hydrochloride are not abundant in the provided results, the principles of chiral chromatography are well-established for similar molecules.

Chiral separations can be achieved using various methods, including high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. core.ac.ukmdpi.com Capillary electrophoresis (CE) is another powerful technique for chiral separations, often employing cyclodextrins as chiral selectors. mdpi.com For complex mixtures, the combination of liquid chromatography with mass spectrometry (LC-MS) and a chiral column can allow for the identification of the major enantiomeric form of chiral metabolites. researchgate.net High-speed counter-current chromatography (HSCCC) has also been noted for its potential in resolving enantiomers when a suitable chiral selector is dissolved in the stationary phase. tautobiotech.com

Table 2: General Approaches in Chiral Chromatography

| Technique | Principle | Common Selectors/Phases | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Cyclodextrin-based, protein-based, Pirkle-type phases. | core.ac.ukmdpi.com |

| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | Cyclodextrins (e.g., S-β-CD, DM-β-CD). | mdpi.com |

| Chiral High-Speed Counter-Current Chromatography (HSCCC) | Partitioning between two immiscible liquid phases with a chiral selector in the stationary phase. | N-dodecanoyl-L-proline-3,5-dimethylanilide. | tautobiotech.com |

Bioanalytical Method Development for this compound in Preclinical Research Matrices

The development of robust bioanalytical methods is essential for understanding the pharmacokinetics and metabolism of platyphylline hydrochloride in preclinical studies. This involves efficient sample preparation and sensitive quantitative techniques.

Sample Preparation Techniques for Biological Samples

Analyzing drugs and their metabolites in biological matrices like plasma, tissues, and cellular lysates presents significant challenges due to the complexity of these samples. orientjchem.org Effective sample preparation is a critical first step to remove interferences and concentrate the analyte of interest. nih.govchromatographyonline.com Common techniques include:

Protein Precipitation (PP) : A simple and widely used method to remove proteins from plasma or serum samples. chromatographyonline.comresearchgate.net It is often a leading technique in bioanalysis despite its low selectivity. chromatographyonline.com

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org It is a conventional method used in pharmaceutical bioanalysis. orientjchem.org

Solid-Phase Extraction (SPE) : A highly effective and widely accepted technique for sample cleanup and preconcentration. mdpi.comchromatographyonline.com It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. chromatographyonline.com SPE is often considered more selective than LLE. chromatographyonline.com Strong cation exchange (SCX) sorbents are particularly suitable for extracting pyrrolizidine alkaloids. mdpi.com

More advanced and miniaturized techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are also gaining traction for their efficiency and reduced solvent consumption. orientjchem.orgresearchgate.net

Quantitative Determination in Plasma, Tissues, and Cellular Lysates

Accurate quantification of platyphylline hydrochloride in biological matrices is crucial for pharmacokinetic studies. science.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of pyrrolizidine alkaloids due to its high sensitivity and selectivity. nih.govmdpi.com

Table 3: Example of LC-MS/MS Method Parameters for PA Quantification in Plasma

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | UPLC | researchgate.net |

| Column | Waters ACQUITY BEH C18 (100×2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | researchgate.netmdpi.com |

| Ionization | Electrospray Ionization (ESI), positive mode | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

Metabolite Profiling and Identification

Understanding the metabolic fate of platyphylline is essential for a complete toxicological and pharmacological assessment. Platyphylline, being a saturated pyrrolizidine alkaloid, undergoes different metabolic pathways compared to its unsaturated, hepatotoxic counterparts. mdpi.com

Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. smolecule.com The main metabolic pathways for platyphylline include:

N-Oxidation : Formation of platyphylline N-oxide. mdpi.comnih.gov

Oxidation : Leading to the formation of dehydroplatyphylline carboxylic acid, a water-soluble metabolite that is readily excreted. nih.gov

Epoxidation : Formation of platyphylline epoxide has also been reported in lower amounts. nih.gov

These metabolic transformations generally lead to non-reactive, polar compounds that are easily eliminated from the body. mdpi.com The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS) techniques like LC-Q-ToF/MS or Orbitrap MS, which provide accurate mass measurements and fragmentation data for structural elucidation. mdpi.commdpi.com Studies have shown that platyphylline treatment in rats resulted in only slight pulmonary gene regulation compared to other more toxic pyrrolizidine alkaloids, which aligns with its classification as a less toxic PA. nih.gov

Table 4: Identified Metabolites of Platyphylline

| Metabolite | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| Dehydroplatyphylline carboxylic acid | Oxidation (CYP-mediated) | Major, non-reactive, water-soluble metabolite. | nih.gov |

| Platyphylline N-oxide | N-Oxidation | Common PA metabolite, generally less toxic. | mdpi.comnih.gov |

| Platyphylline epoxide | Epoxidation | Formed in lower amounts. | nih.gov |

Future Directions and Emerging Research Avenues for Platiphillin Hydrochloride

Exploration of Untapped Mechanistic Pathways of Platiphillin (B2965091) Hydrochloride Action

While the primary therapeutic effects of Platyphylline (B179411) hydrochloride are attributed to its role as a muscarinic acetylcholine (B1216132) receptor antagonist, there is a growing interest in identifying other potential mechanisms of action. Its influence on intracellular signaling cascades, separate from M-cholinoreceptor blockade, remains an area ripe for investigation. Future research could focus on its potential modulation of calcium ion channels or its interaction with other G-protein coupled receptors. Understanding these untapped pathways could reveal a more complex pharmacological profile and potentially explain certain clinical effects that are not fully accounted for by its anticholinergic activity alone. Elucidating these alternative mechanisms could open new therapeutic avenues for Platyphylline hydrochloride.

Development of Advanced In Vitro and In Vivo Research Models for Platiphillin Hydrochloride Investigations

To achieve a deeper understanding of Platyphylline hydrochloride's effects, the development of more physiologically relevant research models is essential.

Organ-on-a-chip (OOC) technologies offer a revolutionary platform for studying drug effects with greater accuracy compared to traditional cell cultures. drugdiscoveryonline.com These microfluidic devices, which contain living human cells in a 3D microenvironment, can simulate the functions of specific organs. drugdiscoveryonline.commdpi.commdpi.com For Platyphylline hydrochloride research, models such as "gut-on-a-chip" or "lung-on-a-chip" could provide profound insights into its antispasmodic and bronchodilatory activities, respectively. nih.gov These systems allow for the precise control of the cellular microenvironment and real-time analysis of cellular responses, bridging the gap between animal studies and human clinical trials. nih.gov

Genetically engineered mouse models (GEMMs) are powerful tools for in-vivo target identification and validation. biomolther.orgtaconic.com To conclusively determine the specific muscarinic receptor subtypes (M₁-M₅) through which Platyphylline hydrochloride exerts its effects, knockout mouse models are invaluable. nih.gov By creating mice in which specific receptor genes have been removed, researchers can observe how the absence of a target affects the drug's efficacy and side-effect profile. nih.govozgene.com For instance, a model lacking the M₃ muscarinic receptor could be used to validate the receptor's role in the drug's smooth muscle relaxant properties. This approach provides a direct way to test target engagement and physiological response in a living organism. taconic.comozgene.com

Application of Omics Technologies in this compound Research

"Omics" technologies provide a holistic view of the molecular changes induced by a drug, offering an unbiased approach to discovering novel mechanisms and biomarkers.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how Platyphylline hydrochloride alters gene expression. Techniques like RNA-sequencing of tissues or cell cultures treated with the compound can identify all genes that are up- or down-regulated. frontiersin.orgresearchgate.net This could uncover previously unknown signaling pathways affected by the drug. For example, analyzing the transcriptome of smooth muscle cells after exposure to Platyphylline hydrochloride could identify novel genes involved in its relaxant effect, beyond the direct impact on muscarinic receptors.

Proteomics allows for the large-scale analysis of proteins and their interactions within a cell. dntb.gov.ua Using mass spectrometry-based methods, researchers can quantify changes in protein levels and identify which proteins physically interact with drug targets. nih.govnih.gov Applying proteomics to Platyphylline hydrochloride research could identify the full spectrum of proteins that interact with muscarinic receptors and how this "interactome" is altered in the presence of the drug. nih.gov This could provide a deeper understanding of the drug's on- and off-target effects and the molecular basis of its therapeutic action and potential side effects. nih.gov

| Research Avenue | Technology | Application to this compound | Potential Insights |

| Untapped Mechanisms | Advanced electrophysiology and cell-based assays | Investigating effects on ion channels and non-muscarinic GPCRs. | Discovery of novel, non-cholinergic mechanisms of action. |

| Advanced In Vitro Models | Organ-on-a-Chip (e.g., Gut-on-a-Chip) | Modeling smooth muscle contraction and relaxation in a human-relevant system. | More accurate prediction of antispasmodic efficacy and intestinal effects. |

| Advanced In Vivo Models | Genetically Modified Mice (Knockout) | Using mice lacking specific muscarinic receptor subtypes (e.g., M₃ knockout). | Definitive validation of the primary receptor targets for therapeutic effects. |

| Omics Applications | Transcriptomics (RNA-Seq) | Analyzing gene expression changes in target cells (e.g., bronchial smooth muscle). | Identification of novel genes and pathways modulated by the drug. |

| Omics Applications | Proteomics (Mass Spectrometry) | Mapping protein-protein interaction networks around muscarinic receptors. | Understanding of complex signaling cascades and potential off-target effects. |

Metabolomics for Pathway Perturbation Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for understanding the physiological impact of a drug. By analyzing the changes in metabolite profiles following exposure to a compound like Platyphyllin hydrochloride, researchers can infer which metabolic pathways are perturbed. This approach provides a functional readout of the physiological state and can reveal the compound's mechanism of action, off-target effects, and biomarkers of response.

The general workflow for a metabolomics study to analyze pathway perturbation involves several key stages:

| Stage | Description |

| Sample Collection | Biological samples (e.g., plasma, urine, tissue) are collected from a control group and a group treated with the compound of interest. |

| Metabolite Extraction | Metabolites are extracted from the biological samples using appropriate solvent systems. |

| Data Acquisition | Analytical platforms such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to generate high-resolution metabolic profiles. |

| Data Processing | The raw analytical data is processed to identify and quantify individual metabolites. |

| Statistical Analysis | Multivariate statistical methods are employed to identify metabolites that are significantly altered between the control and treated groups. |

| Pathway Analysis | The identified differential metabolites are mapped to known metabolic pathways to determine which pathways are significantly impacted by the compound. |

However, a specific search for studies applying this methodology to Platyphyllin hydrochloride yielded no results. Consequently, there is no data available to populate tables of perturbed pathways or identified biomarkers related to this compound.

Design and Synthesis of New this compound Probes for Mechanistic Elucidation

The development of chemical probes is a crucial strategy for identifying the molecular targets of a drug and elucidating its mechanism of action. These probes are typically derivatives of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label) and a reactive group for covalent attachment to its target.

The design and synthesis of such probes for Platyphyllin hydrochloride would involve a multi-step process:

| Step | Description |

| Structure-Activity Relationship (SAR) Studies | Initial studies to understand which parts of the Platyphyllin hydrochloride molecule are essential for its biological activity and which can be modified without significant loss of function. |

| Probe Design | Based on SAR data, a probe is designed by identifying a suitable position on the Platyphyllin hydrochloride scaffold to attach a linker and a reporter tag. |

| Chemical Synthesis | The designed probe is chemically synthesized. This often involves multi-step organic synthesis to introduce the necessary modifications. |

| In Vitro and In Vivo Validation | The synthesized probe is tested to ensure it retains the biological activity of the parent compound and can be used to successfully label and identify its target proteins. |

Similar to the search for metabolomics data, a comprehensive literature search did not reveal any published research on the design, synthesis, or application of molecular probes based on the Platyphyllin hydrochloride structure. Therefore, no specific details on synthetic routes, probe structures, or identified targets can be provided.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identity of Platiphillin hydrochloride in synthesized samples?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For novel compounds, provide full spectral data (¹H, ¹³C NMR) and compare with literature values for known analogs. Ensure purity ≥95% by integrating chromatographic peaks and excluding solvent residues .

Q. What are the key toxicity parameters to consider when designing in vivo studies with this compound?

- Methodological Answer : Prioritize acute toxicity studies using LD₅₀ values as benchmarks. For example, intraperitoneal (ipr) administration in rats shows an LD₅₀ of 252 mg/kg, while intravenous (ivn) routes in mice yield 105 mg/kg . Include controls for NOx emissions during thermal decomposition, and adhere to NIH guidelines for preclinical reporting to ensure reproducibility .

Q. How should researchers address solubility challenges in this compound for in vitro assays?

- Methodological Answer : Optimize solvent systems using dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in buffered saline (pH 7.4). Validate solubility via dynamic light scattering (DLS) to detect aggregates. Include stability tests under assay conditions (e.g., 37°C for 24 hours) to confirm compound integrity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct comparative studies across species (e.g., rat vs. mouse) and administration routes (oral vs. intravenous). Use meta-analysis to identify confounding variables, such as differences in metabolic enzymes or dosing protocols. Statistical tools like ANOVA can quantify variability between datasets .

Q. How can researchers elucidate the molecular mechanism of action of this compound in neurological models?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) on treated neuronal cell lines to identify differentially expressed genes. Validate targets via siRNA knockdown or CRISPR-Cas9 editing. Pair with electrophysiological recordings to assess functional changes in ion channels, referencing structural analogs like senecionine derivatives .

Q. What methodologies ensure robust quantification of this compound in complex biological matrices?

- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with isotopic labeling (e.g., deuterated internal standards). Validate linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (>85%) in plasma/tissue homogenates. Cross-validate with ELISA if antibodies are available .

Q. How should conflicting data on this compound’s efficacy in inflammation models be analyzed?

- Methodological Answer : Apply Bayesian statistical models to weigh evidence from independent studies. Replicate experiments under standardized conditions (e.g., LPS-induced inflammation in murine macrophages) while controlling for batch effects. Use systematic reviews to highlight methodological disparities (e.g., dosing intervals, endpoint measurements) .

Data Interpretation & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply Akaike’s Information Criterion (AIC) to compare model fits. For synergistic/antagonistic effects, apply the Chou-Talalay combination index .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Publish detailed protocols for sample preparation (e.g., plasma extraction methods), storage conditions (-80°C), and analytical parameters (e.g., column type, gradient profile). Share raw datasets in public repositories (e.g., Zenodo) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Tables for Key Reference Data

| Toxicity Parameter | Species/Route | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Intraperitoneal (ipr) | Rat | 252 | AJEBAK 46,493,1968 |

| Intravenous (ivn) | Mouse | 105 | RETOAE 5,53,1949 |

| Oral (orl) | Mouse | 2573 | TOVEFN (1),34,1997 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.